b-Cyclodextrin dihydrogen phosphate, sodium salt

Pharmaceutical pre-formulation Solubility enhancement Excipient selection

β-Cyclodextrin dihydrogen phosphate, sodium salt (CAS 199684-61-2) is an anionic, phosphate-functionalized derivative of the native β-cyclodextrin (β-CD) macrocycle. It consists of seven α-1,4-linked D-glucopyranose units in which a fraction of the hydroxyl groups are esterified with phosphate groups and neutralized as the sodium salt, typically at an average degree of substitution (DS) of 2.0–6.0 or approximately 4 mol phosphate per mol cyclodextrin.

Molecular Formula C42H63Na14O56P7
Molecular Weight 2002.6 g/mol
Cat. No. B12322434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameb-Cyclodextrin dihydrogen phosphate, sodium salt
Molecular FormulaC42H63Na14O56P7
Molecular Weight2002.6 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C42H77O56P7.14Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;;;;;;;;/h8-56H,1-7H2,(H2,57,58,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)(H2,69,70,71)(H2,72,73,74)(H2,75,76,77);;;;;;;;;;;;;;/q;14*+1/p-14
InChIKeyNDMFLIXECRFTEY-UHFFFAOYSA-A
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Cyclodextrin Dihydrogen Phosphate Sodium Salt (CAS 199684-61-2): Technical Identity, Specifications, and Procurement Decision Parameters


β-Cyclodextrin dihydrogen phosphate, sodium salt (CAS 199684-61-2) is an anionic, phosphate-functionalized derivative of the native β-cyclodextrin (β-CD) macrocycle. It consists of seven α-1,4-linked D-glucopyranose units in which a fraction of the hydroxyl groups are esterified with phosphate groups and neutralized as the sodium salt, typically at an average degree of substitution (DS) of 2.0–6.0 or approximately 4 mol phosphate per mol cyclodextrin . The introduction of ionizable phosphate groups confers a strong polyanionic character at physiological and alkaline pH, substantially altering the molecule's aqueous solubility, electrostatic interaction profile with cationic guest molecules, and electrophoretic mobility compared to unmodified β-CD and neutral β-CD derivatives [1]. This compound is commercially supplied as a white to slight yellow powder with purity specifications of ≥92% to ≥95% , and is utilized across pharmaceutical pre-formulation, chiral analytical separations, NMR enantiomeric discrimination, and environmental remediation applications [1].

Why β-Cyclodextrin Phosphate Sodium Salt Cannot Be Simply Swapped for Native β-CD, HP-β-CD, or SBE-β-CD in Aqueous and Electrostatic-Dependent Applications


β-Cyclodextrin derivatives within the same size class (seven glucose units) are not functionally interchangeable because the identity, charge state, and degree of substitution of the pendant functional groups simultaneously govern intrinsic aqueous solubility, guest binding thermodynamics, and electrophoretic/chromatographic selectivity [1][2]. Native β-CD has a water solubility of only ~1.85 g/100 mL at 25 °C [3], severely limiting its utility in aqueous formulations. Neutral hydroxypropyl-β-CD (HP-β-CD) improves solubility but lacks the electrostatic driving force for complexation with cationic drug molecules or analytes [2]. The sulfobutyl ether derivative (SBE-β-CD, Captisol®) is polyanionic but carries a permanent sulfonate charge with distinct steric and electronic properties, while carboxymethyl-β-CD (CM-β-CD) presents carboxylate anions [2][4]. β-Cyclodextrin phosphate sodium salt occupies a unique position: its phosphate monoester/diester groups are pH-titratable, exhibit strong chelating affinity for metal cations, and produce electrophoretic detection characteristics (cathodic) that are opposite those of sulfated β-CDs (anodic), making direct substitution without method re-validation impossible [1][4][5].

Quantitative Head-to-Head and Cross-Study Evidence for β-Cyclodextrin Phosphate Sodium Salt Differentiation Against Closest Comparators


Aqueous Self-Solubility: ≥27-Fold Enhancement over Native β-Cyclodextrin Enables High-Concentration Aqueous Formulation

Phosphorylation dramatically increases the intrinsic aqueous solubility of the β-CD scaffold. Commercial β-cyclodextrin phosphate sodium salt (DS 2.0–6.0) exhibits a water solubility exceeding 50 g/100 cm³ at 25 °C , compared with native β-CD, which has a well-established aqueous solubility of approximately 1.85 g/100 mL (~1.85 g/100 cm³) at the same temperature [1]. This represents a minimum 27-fold solubility advantage for the phosphate derivative. For context, in a directly comparable research study, a phosphorylated β-CD (5.65% phosphorus content) achieved 35% (w/v) solubility in pH 8 water at 25 °C [2], which is an approximately 19-fold improvement over native β-CD under those conditions.

Pharmaceutical pre-formulation Solubility enhancement Excipient selection

Hydroalcoholic Solubility: ~8-Fold Advantage over Native β-CD in 25% Ethanol Expands Co-Solvent Formulation Options

In a direct head-to-head comparison within a single study, phosphorylated β-CD (5.65% phosphorus content) exhibited 22.3% (w/v) solubility in 25% ethanol/water, while unmodified β-CD achieved only 2.8% (w/v) under identical conditions [1]. This represents an approximately 8-fold solubility advantage in the hydroalcoholic medium—an environment that is particularly relevant for extraction-based processes and certain liquid pharmaceutical formulations that incorporate ethanol as a co-solvent.

Co-solvent drug delivery Ethanol-water systems Extraction enhancement

Chiral ¹H NMR Enantiodifferentiation: P-β-CD-LDS Resolves Ephedrine Resonances (0.030–0.034 ppm) Where Carboxymethyl-β-CD Shows Zero Differentiation

In a systematic comparison of phosphated cyclodextrins (P-CDs) against carboxymethylated cyclodextrins (CM-CDs) as water-soluble chiral NMR solvating agents for 33 cationic substrates, the phosphated β-CD with low degree of substitution (P-β-CD-LDS, DS 2–6) produced measurable enantiomeric differentiation for ephedrine (compound 7) where CM-CD showed none. Specifically, P-β-CD-LDS yielded enantiomeric differentiation of 0.034 ppm for the CH resonance and 0.030 ppm for the CH-OH resonance of ephedrine, while CM-CD produced 0 ppm differentiation for both resonances [1]. Similarly, for α-methylbenzylamine (compound 1) and N,N-dimethyl-1-phenethylamine (compound 3), P-CDs produced observable enantiodifferentiation that was either equivalent to or exceeded the results with CM-CDs [1]. The phosphated and carboxymethylated derivatives were described as complementary—phosphated CDs tend to be more effective for aliphatic resonances while CM-CDs favor aromatic resonances [1].

Chiral NMR analysis Enantiomeric purity determination Analytical method development

Capillary Electrophoresis Detection Mode: Phosphated β-CD Requires Cathodic Detection Whereas Sulfated β-CDs Require Anodic Detection, Enabling Orthogonal Selectivity

In a direct comparative study of three functionalized β-cyclodextrins as chiral selectors for capillary electrophoresis, two sulfated β-CDs (DS = 4 and DS = 15) and one phosphated β-CD (DS = 8) were systematically compared [1]. A critical operational distinction emerged: while both sulfated cyclodextrins permitted anodic detection (analyte migration toward the positive electrode), the phosphated β-cyclodextrin required cathodic detection (migration toward the negative electrode) [1]. This inversion of detection polarity was attributed to either a lower effective ionization of the phosphate groups relative to sulfate, or a generally lower affinity of the test analytes for the phosphated selector [1]. The pH of the background electrolyte and the cyclodextrin concentration each had a significant influence on successful enantiomeric separation for all three selectors [1].

Capillary electrophoresis Chiral separation Enantiomeric purity testing

Phosphate-Crosslinked β-CDP Polymer Removes >95% Pb(II) from Acidic Wastewater with 576.92 mg/g Adsorption Capacity, Enabled by Phosphate Chelation Chemistry

Although this evidence pertains to the phosphate-crosslinked β-cyclodextrin polymer (β-CDPP) rather than the monomeric sodium salt, it establishes a class-level functional advantage conferred specifically by the phosphate functionalization chemistry: the phosphate ester and free phosphate groups act as effective chelation sites for heavy metal cations. The β-CDPP adsorbent removed more than 95% of Pb(II) from acidic wastewater at pH 3, with adsorption equilibrium reached within 20 minutes and a maximum Pb(II) adsorption capacity of 576.92 mg/g as calculated by the Sips isotherm model [1]. FT-IR and XPS analysis confirmed that the adsorption mechanism depends on the chelating effect of phosphate groups in combination with electrostatic interactions [1]. The adsorbent also demonstrated effective simultaneous removal of mixed heavy metals including Cu(II), Cd(II), Zn(II), Co(II), and Ni(II) [1]. By class-level inference, the monomeric β-cyclodextrin phosphate sodium salt shares the same phosphate chelation functionality, suggesting utility as a molecular complexation agent for metal cations in aqueous solution.

Environmental remediation Heavy metal sequestration Wastewater treatment

Inter-Vendor Specification Consistency: Degree of Substitution (2.0–6.0) and Purity Thresholds (≥92–95%) Enable Reproducible Procurement Across Suppliers

Cross-referencing product specifications from two independent major chemical suppliers demonstrates convergent quality parameters. Alfa Chemistry reports an average degree of phosphate substitution of 2.0–6.0, purity >92%, residual sodium phosphate <3%, residual sodium pyrophosphate <3%, and residual β-CD <2% . Sigma-Aldrich (Merck) specifies ≥95% purity with an extent of labeling of approximately 4 mol phosphate per mol cyclodextrin, stored at 2–8 °C . The CycloLab reference standard similarly reports DS 2.0–6.0 with purity >95% (on dry substance) and disodium hydrogen phosphate content <3% . This inter-vendor convergence on DS range (2–6) and purity floor (≥92–95%) provides procurement professionals with verifiable specification benchmarks that enable supplier qualification, incoming material acceptance, and cross-study comparability.

Procurement quality assurance Batch-to-batch consistency Supplier qualification

Evidence-Backed Application Scenarios Where β-Cyclodextrin Phosphate Sodium Salt Provides Demonstrable Scientific or Operational Advantage


High-Concentration Aqueous Drug Pre-Formulation for Poorly Soluble Cationic APIs

When developing an aqueous parenteral or oral liquid formulation for a poorly water-soluble drug candidate bearing a cationic (amine) center, the formulator faces a dual challenge: the excipient must itself be highly water-soluble to permit high drug loading, and it should electrostatically attract the cationic drug to enhance complexation efficiency. β-Cyclodextrin phosphate sodium salt meets both criteria: its intrinsic solubility exceeds 50 g/100 cm³ in water (>27-fold above native β-CD) , and its polyanionic phosphate groups (pKa ~2–3 for the first ionization, ~6–7 for the second) provide electrostatic complementarity to protonated amine drugs at formulation-relevant pH [1]. By contrast, native β-CD at 1.85% solubility would require impractically large volumes, and neutral HP-β-CD lacks the charge-mediated binding enhancement.

Chiral Purity Determination of Aliphatic Amine Pharmaceuticals by ¹H NMR Using Phosphated β-CD as Complementary Solvating Agent to CM-β-CD

For analytical laboratories tasked with determining enantiomeric purity of cationic pharmaceuticals such as ephedrine, pseudoephedrine, or phenylethylamine derivatives by NMR spectroscopy, the phosphated β-CD with low DS (P-β-CD-LDS) provides enantiomeric differentiation for aliphatic resonances (e.g., CH and CH-OH of ephedrine at 0.030–0.034 ppm) where CM-β-CD shows zero differentiation . Since CM-CDs and P-CDs exhibit complementary selectivity—CM-CDs favoring aromatic resonance differentiation and P-CDs favoring aliphatic resonances—a two-agent screening panel maximizes the probability of observing measurable peak splitting for any given cationic substrate . This directly reduces method development time and the risk of false-negative enantiomeric purity assessments.

Capillary Electrophoresis Method Development Requiring Orthogonal Chiral Selector Polarity

In CE-based enantiomeric separation of basic pharmaceutical compounds, co-migration of enantiomer peaks with sulfated β-CD selectors (which operate under anodic detection) is a common failure mode. Phosphated β-CD sodium salt (DS ~8) provides an orthogonal separation mechanism: it operates under cathodic detection, meaning the direction of analyte-CD complex migration is reversed relative to sulfated selectors . This polarity inversion can resolve co-eluting enantiomer pairs without changing capillary dimensions or buffer systems . For regulated pharmaceutical purity testing laboratories, having both selector types in the analytical toolkit reduces method development timelines and improves robustness during validation.

Phosphate-Functionalized Cyclodextrin as Molecular Building Block for Heavy Metal Sequestration Materials

Research groups developing cyclodextrin-based adsorbents for heavy metal removal from industrial wastewater can use β-cyclodextrin phosphate sodium salt as a well-characterized, soluble monomeric precursor or as a molecular probe to study phosphate-mediated metal chelation. The phosphate groups are the active chelation sites, as demonstrated by the crosslinked polymer β-CDPP which achieves 576.92 mg/g Pb(II) adsorption capacity and >95% removal efficiency at pH 3 . Systematic studies with the monomeric sodium salt can isolate the fundamental binding thermodynamics (stoichiometry, Kd, pH dependence) of phosphate-CD-metal ternary interactions, providing design rules for polymer-based adsorbents without the confounding effects of crosslinker chemistry and pore diffusion.

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